PACAP-38 (16-38), human, mouse, rat

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pituitary adenylate cyclase-activating polypeptide-38 (16-38), commonly referred to as PACAP-38 (16-38), is a neuropeptide that belongs to the vasoactive intestinal polypeptide-secretin family. This peptide is derived from the larger PACAP-38 molecule and is known for its significant role in various physiological processes, including neuroprotection, neurodevelopment, and modulation of neurotransmitter release. PACAP-38 (16-38) is studied in human, mouse, and rat models for its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

PACAP-38 (16-38) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis typically involves the following steps:

Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin support.

Coupling Reactions: Subsequent amino acids are added one by one through coupling reactions, using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

Deprotection: After each coupling step, the protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired PACAP-38 (16-38) sequence.

Industrial Production Methods

Industrial production of PACAP-38 (16-38) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The process involves:

Automated SPPS: Utilizing automated peptide synthesizers to perform the coupling and deprotection steps.

Large-Scale Purification: Employing preparative HPLC for large-scale purification of the peptide.

Lyophilization: The purified peptide is lyophilized to obtain a stable, dry powder form suitable for storage and further use.

化学反応の分析

Types of Reactions

PACAP-38 (16-38) primarily undergoes the following types of reactions:

Oxidation: The methionine residue in PACAP-38 (16-38) can undergo oxidation to form methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using specific primers and polymerase chain reaction (PCR).

Major Products Formed

Oxidation: Methionine sulfoxide.

Reduction: Free thiol groups from disulfide bonds.

Substitution: Modified peptides with altered amino acid sequences.

科学的研究の応用

Neuroprotective Effects

PACAP-38 has been extensively studied for its neuroprotective properties, particularly in models of cerebral ischemia. Research indicates that PACAP-38 exhibits anti-apoptotic and anti-inflammatory actions, which are crucial in protecting neuronal cells from damage during ischemic events. Notably, in rat and mouse models of cerebral ischemia, PACAP-38 treatment resulted in reduced cell death and inflammation, leading to improved outcomes compared to control groups .

Case Study: Ischemic Injury Models

- Model : Rat and mouse models of cerebral ischemia.

- Findings : PACAP-38 treatment significantly decreased serum alanine aminotransferase levels and preserved hepatic morphology with less cell death .

- Mechanism : The protective effects were attributed to the modulation of inflammatory cytokines and enhancement of antioxidant capacity.

Memory Enhancement

PACAP-38 has been implicated in enhancing memory formation. Studies have shown that this peptide can facilitate synaptic transmission in the hippocampus, a brain region critical for learning and memory. In experiments with rats, PACAP-38 administration led to significant increases in the spontaneous release of acetylcholine, which is essential for synaptic plasticity and memory consolidation .

Case Study: Hippocampal Synaptic Transmission

- Model : Rat hippocampal slices.

- Findings : PACAP-38 enhanced excitatory synaptic transmission and facilitated long-term potentiation (LTP), indicating its role in memory processes .

- Mechanism : The effects were mediated through activation of cholinergic systems via muscarinic receptors.

Cardiovascular Applications

Research has demonstrated that PACAP-38 has direct effects on heart muscle contraction and overall cardiac function. In isolated heart preparations from various species, including rats, PACAP-38 was shown to increase cAMP synthesis and enhance contractility .

Case Study: Cardiac Function

- Model : Isolated rat heart preparations.

- Findings : Administration of PACAP-38 significantly increased the amplitude of heart muscle contractions and modulated responses to neurotransmitters like serotonin and acetylcholine .

- Mechanism : The peptide's action involves increasing intracellular cAMP levels, which enhances cardiac contractility.

Potential Therapeutic Applications

Given its diverse roles in neuroprotection, memory enhancement, and cardiovascular health, PACAP-38 is being explored for therapeutic applications in conditions such as Alzheimer's disease and other neurodegenerative disorders. Studies suggest that PACAP-38 may promote the activity of α-secretase, an enzyme involved in the non-amyloidogenic processing of amyloid precursor protein (APP), potentially reducing amyloid plaque formation associated with Alzheimer's disease .

Case Study: Alzheimer’s Disease Models

- Model : APP[V717I]-transgenic mice.

- Findings : Nasal administration of PACAP-38 enhanced neprilysin production, an enzyme that degrades amyloid-beta peptides .

- Implication : These findings suggest a promising role for PACAP-38 in mitigating Alzheimer's pathology through modulation of APP processing.

Summary Table of Research Applications

| Application Area | Model Organism | Key Findings | Mechanism |

|---|---|---|---|

| Neuroprotection | Rat/Mice | Reduced cell death/inflammation during ischemia | Anti-apoptotic/anti-inflammatory actions |

| Memory Enhancement | Rat | Enhanced synaptic transmission and facilitated LTP | Cholinergic system activation |

| Cardiovascular Function | Rat | Increased heart muscle contraction amplitude; modulation of neurotransmitter effects | cAMP synthesis increase |

| Alzheimer’s Disease | Mice | Enhanced neprilysin production; reduced amyloid plaque formation | Modulation of APP processing |

作用機序

PACAP-38 (16-38) exerts its effects through binding to specific receptors, including the PAC1 receptor and VPAC1 and VPAC2 receptors. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers various downstream signaling pathways, including protein kinase A (PKA) and extracellular signal-regulated kinase (ERK) pathways, resulting in diverse physiological effects such as neuroprotection, vasodilation, and modulation of neurotransmitter release.

類似化合物との比較

Similar Compounds

Pituitary Adenylate Cyclase Activating Polypeptide-27 (PACAP-27): A shorter isoform of PACAP-38 with similar biological activities.

Vasoactive Intestinal Polypeptide (VIP): A related neuropeptide with overlapping receptor affinity and physiological effects.

Calcitonin Gene-Related Peptide (CGRP): Another neuropeptide involved in migraine pathophysiology with distinct receptor interactions.

Uniqueness

PACAP-38 (16-38) is unique due to its specific sequence and receptor interactions, which confer distinct biological activities. Unlike PACAP-27, PACAP-38 (16-38) has additional amino acids that may influence its stability and receptor binding affinity. Compared to VIP and CGRP, PACAP-38 (16-38) has a higher affinity for the PAC1 receptor, leading to unique signaling outcomes.

生物活性

Pituitary adenylate cyclase-activating peptide (PACAP) is a neuropeptide that plays a crucial role in various physiological processes, including neuroprotection, vasodilation, and neurotransmitter release. PACAP-38, the longer isoform of this peptide, has been extensively studied for its biological activity across different species, including humans, mice, and rats. This article delves into the biological activity of PACAP-38 (16-38), focusing on its mechanisms, effects on headache disorders, and associated signaling pathways.

Overview of PACAP-38

PACAP exists in two main isoforms: PACAP-27 and PACAP-38. The latter is known for its higher potency in activating adenylate cyclase compared to vasoactive intestinal peptide (VIP). The amino acid sequence of PACAP-38 is critical for its biological activity, influencing receptor binding and subsequent intracellular signaling pathways.

PACAP exerts its effects primarily through three types of receptors: PAC1, VPAC1, and VPAC2. Among these, PAC1 has the highest affinity for PACAP-38. The activation of these receptors leads to various intracellular responses, including:

- Adenylyl Cyclase Activation : This is the primary mechanism through which PACAP-38 exerts its effects, leading to increased cyclic AMP (cAMP) levels.

- Neuroprotective Effects : Research indicates that PACAP-38 can protect neurons from ischemic damage by modulating apoptotic pathways and promoting cell survival .

- Mast Cell Degranulation : Studies have shown that PACAP-38 can induce mast cell degranulation, which is significant in migraine pathophysiology .

Induction of Migraine-Like Headaches

Numerous clinical studies have established PACAP-38 as a potent trigger for migraine-like headaches:

- In a study involving 21 participants with post-traumatic headache (PTH), 95% reported migraine-like headaches after receiving an infusion of PACAP-38 compared to only 10% in the placebo group .

| Study | Participants | Response Rate | Placebo Response |

|---|---|---|---|

| PTH Study | 21 | 95% | 10% |

This striking response highlights the role of PACAP-38 in headache mechanisms and suggests potential therapeutic targets for migraine treatment.

Vascular Effects

PACAP-38 has been shown to induce significant vascular changes during headache attacks:

- It causes vasodilation in cranial blood vessels and has a longer-lasting effect compared to VIP-induced vasodilation . This effect is crucial as it contributes to the development of migraine attacks.

Case Studies and Research Findings

- Neuroprotective Studies : In a rat model of middle cerebral artery occlusion (MCAO), PACAP-38 demonstrated neuroprotective properties by reducing infarct size and improving neurological outcomes .

- Sex Differences : Research indicates that female rats express higher levels of PACAP than males in certain brain regions, suggesting that sex-related differences may influence susceptibility to migraine disorders .

- Mast Cell Studies : A study showed that PACAP-induced mast cell degranulation is mediated through novel receptors distinct from traditional PACAP receptors, indicating complex interactions in inflammatory responses .

Summary of Findings

PACAP-38 exhibits significant biological activity across various systems:

- Migraine Trigger : It is a potent inducer of migraine-like headaches.

- Neuroprotection : Provides protective effects against neuronal damage.

- Vasodilation : Induces prolonged vasodilation affecting cranial blood flow.

特性

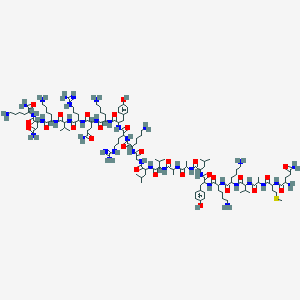

IUPAC Name |

2-amino-N-[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[6-amino-1-[[4-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C123H215N39O28S/c1-65(2)59-88(159-121(190)98(68(7)8)161-102(171)71(12)142-101(170)70(11)144-115(184)89(60-66(3)4)155-117(186)91(62-74-39-43-76(164)44-40-74)157-110(179)81(32-18-24-53-127)148-109(178)82(33-19-25-54-128)153-119(188)97(67(5)6)160-103(172)72(13)143-106(175)87(49-58-191-14)147-104(173)77(130)45-47-93(131)165)105(174)141-64-96(168)145-79(30-16-22-51-125)107(176)149-84(35-27-56-139-122(135)136)112(181)156-90(61-73-37-41-75(163)42-38-73)116(185)151-80(31-17-23-52-126)108(177)152-86(46-48-94(132)166)113(182)150-85(36-28-57-140-123(137)138)114(183)162-99(69(9)10)120(189)154-83(34-20-26-55-129)111(180)158-92(63-95(133)167)118(187)146-78(100(134)169)29-15-21-50-124/h37-44,65-72,77-92,97-99,163-164H,15-36,45-64,124-130H2,1-14H3,(H2,131,165)(H2,132,166)(H2,133,167)(H2,134,169)(H,141,174)(H,142,170)(H,143,175)(H,144,184)(H,145,168)(H,146,187)(H,147,173)(H,148,178)(H,149,176)(H,150,182)(H,151,185)(H,152,177)(H,153,188)(H,154,189)(H,155,186)(H,156,181)(H,157,179)(H,158,180)(H,159,190)(H,160,172)(H,161,171)(H,162,183)(H4,135,136,139)(H4,137,138,140) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNCPZMLQNUITC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C123H215N39O28S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2720.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。